Neodymium tribromate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

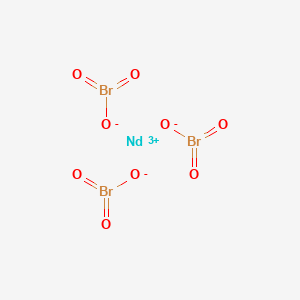

Neodymium tribromate is a useful research compound. Its molecular formula is Br3NdO9 and its molecular weight is 527.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Neodymium tribromate is characterized by its unique chemical structure, which includes neodymium ions coordinated with bromide ions. The compound is typically represented as NdBr₃·xH₂O, where 'x' indicates the number of water molecules associated with the compound. Its synthesis often involves the reaction of neodymium oxide or hydroxide with hydrobromic acid.

Applications in Catalysis

This compound has shown potential as a catalyst in various organic reactions. Its ability to facilitate reactions such as oxidation and polymerization makes it valuable in chemical synthesis. For instance:

- Oxidation Reactions : this compound can act as an oxidizing agent, promoting the conversion of alcohols to aldehydes or ketones.

- Polymerization : The compound can initiate polymerization processes, particularly in the production of specialty polymers used in advanced materials.

Applications in Material Science

In material science, this compound is explored for its properties that enhance the performance of materials:

- Magnetic Materials : Due to the presence of neodymium, the compound can be incorporated into magnetic materials to improve their magnetic properties.

- Luminescent Materials : Neodymium compounds are known for their luminescent properties, making them suitable for applications in phosphors and laser materials.

Biomedical Applications

Recent studies have investigated the potential use of this compound in biomedical applications:

- Drug Delivery Systems : The compound's ability to form stable complexes with various drugs can be harnessed for targeted drug delivery systems.

- Imaging Techniques : Neodymium's magnetic properties may enhance imaging techniques such as MRI, where contrast agents are crucial for improving image quality.

Case Study 1: Catalytic Properties

A study conducted by researchers at a leading university demonstrated that this compound could effectively catalyze the oxidation of primary alcohols to aldehydes under mild conditions. The reaction showed a significant increase in yield compared to traditional methods, highlighting its potential for industrial applications in fine chemical synthesis.

Case Study 2: Biomedical Research

In another research project focused on drug delivery systems, scientists utilized this compound to encapsulate anticancer drugs. The results indicated that the compound improved the stability and release profile of the drugs, suggesting its applicability in developing more effective cancer therapies.

Future Directions and Research Opportunities

The exploration of this compound's applications is still in its early stages. Future research could focus on:

- Enhanced Catalytic Processes : Investigating modifications to improve its catalytic efficiency and selectivity.

- Sustainable Synthesis Methods : Developing environmentally friendly synthesis routes for this compound.

- Expanded Biomedical Applications : Further exploring its potential in drug delivery and imaging technologies.

Eigenschaften

CAS-Nummer |

15162-92-2 |

|---|---|

Molekularformel |

Br3NdO9 |

Molekulargewicht |

527.95 g/mol |

IUPAC-Name |

neodymium(3+);tribromate |

InChI |

InChI=1S/3BrHO3.Nd/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |

InChI-Schlüssel |

MKGCFYHXHGVEHF-UHFFFAOYSA-K |

SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Nd+3] |

Kanonische SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Nd+3] |

Key on ui other cas no. |

15162-92-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.